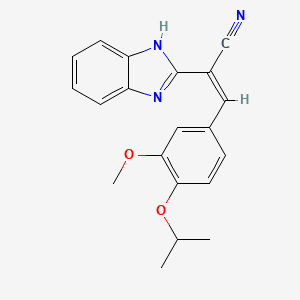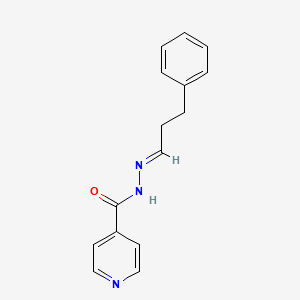![molecular formula C16H13N3O2 B3866702 5,8-quinolinedione 5-[(4-methoxyphenyl)hydrazone] CAS No. 13071-14-2](/img/structure/B3866702.png)
5,8-quinolinedione 5-[(4-methoxyphenyl)hydrazone]
Descripción general
Descripción
5,8-quinolinedione 5-[(4-methoxyphenyl)hydrazone] is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as quinoline hydrazone, and it is a derivative of quinoline, which is a heterocyclic aromatic organic compound.
Mecanismo De Acción
The mechanism of action of quinoline hydrazone is not well-understood. However, it is believed to exert its biological effects by interacting with various cellular targets. Quinoline hydrazone has been reported to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase. It has also been reported to interact with DNA and RNA, leading to DNA damage and inhibition of RNA synthesis.
Biochemical and Physiological Effects
Quinoline hydrazone has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antiviral properties. Quinoline hydrazone has also been reported to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinoline hydrazone has several advantages as a research tool. It is easy to synthesize, and it exhibits a wide range of biological activities. Quinoline hydrazone is also stable under various experimental conditions, making it suitable for use in various assays. However, quinoline hydrazone has some limitations as a research tool. It is relatively insoluble in water, which may limit its use in aqueous-based assays. Quinoline hydrazone is also not very selective, which may limit its use in studies that require high selectivity.
Direcciones Futuras
Quinoline hydrazone has several potential future directions for research. It can be further studied for its potential use as a fluorescent probe for the detection of metal ions. Quinoline hydrazone can also be studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial and viral infections. Furthermore, quinoline hydrazone can be modified to improve its selectivity and solubility, making it more suitable for use in various assays.
Conclusion
In conclusion, quinoline hydrazone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized by reacting quinoline-5,8-dione with 4-methoxyaniline in the presence of a suitable reagent. Quinoline hydrazone has been extensively studied for its potential applications in various fields, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Quinoline hydrazone has several advantages as a research tool, including ease of synthesis and stability under various experimental conditions. However, it also has limitations, including low solubility and selectivity. Quinoline hydrazone has several potential future directions for research, including modification to improve its selectivity and solubility and further study of its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Quinoline hydrazone has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. Quinoline hydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, it has been reported to exhibit antioxidant properties.
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)diazenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-12-6-4-11(5-7-12)18-19-14-8-9-15(20)16-13(14)3-2-10-17-16/h2-10,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJMWBSDWKDHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425506 | |
| Record name | 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Quinolinol, 5-[(4-methoxyphenyl)azo]- | |
CAS RN |
13071-14-2 | |
| Record name | 5-(4-Methoxyphenylazo)-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B3866619.png)
![4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B3866625.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3866631.png)



![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866658.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-nitrobenzoate](/img/structure/B3866678.png)
![5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3866686.png)
![3-cyclohexene-1-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3866695.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866708.png)
![N-[3-(4-chlorophenoxy)propyl]-1-butanamine](/img/structure/B3866709.png)

